molecular formula C6H4F2OS B3382008 2,2-Difluoro-1-thiophen-2-yl-ethanone CAS No. 2991-99-3

2,2-Difluoro-1-thiophen-2-yl-ethanone

Cat. No.: B3382008
CAS No.: 2991-99-3
M. Wt: 162.16 g/mol
InChI Key: KKCYEHQMOZGAMC-UHFFFAOYSA-N
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Description

2,2-Difluoro-1-thiophen-2-yl-ethanone is an organic compound featuring a thiophene ring substituted with a difluoromethyl ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2,2-Difluoro-1-thiophen-2-yl-ethanone involves the reaction of thiophene-2-carboxylic acid with difluoromethyl ketone under acidic conditions. The reaction typically proceeds as follows:

    Starting Materials: Thiophene-2-carboxylic acid and difluoromethyl ketone.

    Reaction Conditions: The reaction is carried out in the presence of a strong acid, such as sulfuric acid, at elevated temperatures.

    Procedure: The thiophene-2-carboxylic acid is first converted to its corresponding acid chloride using thionyl chloride. This intermediate is then reacted with difluoromethyl ketone to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-1-thiophen-2-yl-ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2,2-Difluoro-1-thiophen-2-yl-ethanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-1-thiophen-2-yl-ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The difluoromethyl ketone group can act as an electrophile, facilitating reactions with nucleophilic sites in target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Difluoro-1-phenyl-ethanone: Similar structure but with a phenyl ring instead of a thiophene ring.

    2,2-Difluoro-1-furan-2-yl-ethanone: Contains a furan ring instead of a thiophene ring.

Uniqueness

2,2-Difluoro-1-thiophen-2-yl-ethanone is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its phenyl and furan analogs. This uniqueness makes it valuable in specific synthetic and research applications where the thiophene moiety is advantageous.

Properties

IUPAC Name

2,2-difluoro-1-thiophen-2-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F2OS/c7-6(8)5(9)4-2-1-3-10-4/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCYEHQMOZGAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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